Dazadrol maleate

Description

Historical Context of Related Chemical Entities in Research

The study of chemical compounds with potential pharmacological activity has a rich history, with researchers continuously exploring novel structures and their interactions with biological systems. This historical context involves the synthesis and evaluation of numerous compounds to identify those with desirable properties for therapeutic intervention or as tools for understanding biological processes. The development of synthetic antidepressants, for instance, has involved the investigation of various chemical classes and their effects on neurotransmitter systems. Dazadrol (B1615674) itself was developed as a synthetic antidepressant in the late 1960s wikipedia.org.

Dazadrol Maleate (B1232345) as a Pyridinemethanol Derivative in Research Contexts

Dazadrol is classified as a pyridinemethanol derivative wikipedia.org. Pyridinemethanol derivatives are a class of organic compounds characterized by a pyridine (B92270) ring substituted with a methanol (B129727) group. This structural motif is found in various biologically active molecules and has been explored in academic research for a range of potential applications, including their use as ligands in coordination chemistry and their potential pharmacological properties researchgate.netirjet.netgoogle.comnih.gov.

In research contexts, the pyridinemethanol structure provides potential sites for interaction with biological targets through hydrogen bonding and other intermolecular forces ontosight.ai. Studies on pyridinemethanol derivatives have investigated their synthesis, chemical properties, and potential biological activities, such as phosphodiesterase-4 (PDE4) inhibition nih.gov and anticancer properties irjet.net.

Dazadrol maleate, as a specific pyridinemethanol derivative, has been studied for its impact on neurological function and mood, consistent with its initial development as an antidepressant wikipedia.org. Research has also explored other potential effects, such as its inhibition of gastric acid secretion in preclinical studies wikipedia.orgncats.io. The maleate salt form is common for pharmaceutical compounds, influencing properties like solubility and stability, which are relevant considerations in chemical and pharmacological studies wikipedia.orgwikipedia.orgresearchgate.net.

Relevance of this compound for Academic Investigations

The relevance of this compound for academic investigations stems from several factors. Its classification as a pyridinemethanol derivative makes it a relevant compound for studying structure-activity relationships within this class of molecules nih.gov. Academic research utilizes such compounds to understand how specific structural features influence biological activity.

Furthermore, studies on this compound have contributed to the understanding of mechanisms related to noradrenaline reuptake inhibition and gastric acid secretion wikipedia.orgncats.io. These findings are valuable for researchers investigating neurotransmission, gastrointestinal physiology, and the development of compounds targeting these systems. The compound's history as an investigational antidepressant also places it within the scope of research into psychiatric disorders and the pharmacological modulation of mood wikipedia.org.

Academic investigations involving this compound may encompass various research areas, including:

Synthetic Chemistry: Exploring alternative synthesis routes or modifications of the Dazadrol structure.

Pharmacology: Investigating its interactions with specific receptors or enzymes, its effects on cellular pathways, and its pharmacokinetic properties in animal models mdpi.comfrontiersin.org.

Medicinal Chemistry: Utilizing this compound as a reference compound or lead structure for the design and synthesis of novel compounds with potentially improved or different pharmacological profiles ontosight.ainiscpr.res.in.

Structural Biology: Studying the binding of this compound to its biological targets at a molecular level.

Research findings related to this compound's effects have been documented in academic literature. For example, preclinical studies in rats indicated that it inhibits both basal and induced gastric acid secretion wikipedia.orgncats.io.

Here is a summary of some research findings related to this compound:

| Research Area | Observed Effect/Finding | Model/Method Used | Source |

| Noradrenaline Reuptake | Inhibition of uptake | Not specified in snippets | wikipedia.org |

| Gastric Acid Secretion | Inhibition of basal and induced secretion | Preclinical studies in rats | wikipedia.orgncats.io |

| Neurological Function | Studied for impact | Not specified in snippets | wikipedia.org |

| Mood | Studied for impact (related to antidepressant activity) | Not specified in snippets | wikipedia.org |

Interactive Table: Research Findings Related to this compound

| Research Area | Observed Effect/Finding | Model/Method Used | Source |

| Noradrenaline Reuptake | Inhibition of uptake | Not specified in snippets | wikipedia.org |

| Gastric Acid Secretation | Inhibition of basal and induced secretion | Preclinical studies in rats | wikipedia.orgncats.io |

| Neurological Function | Studied for impact | Not specified in snippets | wikipedia.org |

| Mood | Studied for impact (related to antidepressant activity) | Not specified in snippets | wikipedia.org |

The continued investigation of compounds like this compound in academic settings provides foundational knowledge that can inform future research and potential therapeutic developments.

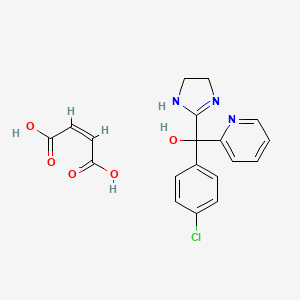

Structure

3D Structure of Parent

Properties

CAS No. |

25387-70-6 |

|---|---|

Molecular Formula |

C19H18ClN3O5 |

Molecular Weight |

403.8 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol |

InChI |

InChI=1S/C15H14ClN3O.C4H4O4/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13;5-3(6)1-2-4(7)8/h1-8,20H,9-10H2,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

UFDGEMYZSPSGFD-BTJKTKAUSA-N |

SMILES |

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dazadrol maleate; Sch 12650; Sch-12650; Sch12650. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dazadrol Maleate

Strategies for the Synthesis of Dazadrol (B1615674) Precursors

The synthesis of pharmaceutical compounds like dazadrol typically involves multi-step reaction sequences starting from readily available materials. While specific detailed synthetic routes for dazadrol precursors were not extensively detailed in the search results, general strategies for synthesizing compounds with similar structural motifs, such as imidazole (B134444) or imidazoline (B1206853) rings and substituted aromatic systems, are well-established in organic chemistry dergipark.org.tr.

Retrosynthetic analysis, a common approach in designing synthetic routes, involves working backward from the target molecule to identify simpler starting materials and key bond disconnections sigmaaldrich.com. For dazadrol, potential disconnections could involve the bonds to the central hydroxyl-bearing carbon or the formation of the heterocyclic rings.

Literature on the synthesis of related imidazole derivatives highlights the use of various reactions, including cyclization reactions to form the imidazole ring and functionalization of aromatic systems dergipark.org.tr. For instance, the synthesis of other imidazo-quinazoline based structures, structurally related to the imidazoline part of dazadrol, has been described starting from 2-aminobenzonitrile (B23959) and ethylenediamine (B42938) wikipedia.org. This suggests that similar approaches involving the formation of cyclic aminals or related nitrogen-containing heterocycles could be relevant to the synthesis of dazadrol precursors.

Approaches to Maleate (B1232345) Salt Formation in Pharmaceutical Chemistry

Salt formation is a widely used technique in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility, dissolution rate, stability, and processability pharmtech.comnih.govresearchgate.netrjpdft.comrsc.orgresearchgate.netkent.ac.ukbjcardio.co.uk. Maleic acid is a dicarboxylic acid and the cis-isomer of butenedioic acid fishersci.atfishersci.comnih.gov. Its ability to form salts with basic drugs makes it a relevant counterion in pharmaceutical formulations researchgate.net.

Salts are formed through the ionic interaction between an ionized drug molecule and an oppositely charged counterion pharmtech.comrjpdft.com. For a basic drug like dazadrol, salt formation with maleic acid involves the transfer of a proton from maleic acid to a basic center on the dazadrol molecule, resulting in a positively charged dazadrol cation and a negatively charged maleate anion pharmtech.comnih.govrjpdft.com. These ions then arrange into a crystal lattice held together by ionic forces pharmtech.com.

The selection of a suitable counterion like maleate is based on several factors, including the pKa difference between the drug and the counterion, which influences the likelihood of successful salt formation pharmtech.comnih.govrjpdft.com. Generally, for a basic drug, the pKa of the drug should be at least 2 pH units higher than the pKa of the acidic counterion for effective salt formation pharmtech.comnih.gov. Maleic acid has pKa values of 1.94 and 6.22 nih.gov.

Esterification Reactions for Maleate Derivatives

While the formation of dazadrol maleate involves the salt of maleic acid, esterification reactions involving maleic acid or maleic anhydride (B1165640) are relevant to the synthesis of maleate derivatives. Esterification is the process of forming an ester from a carboxylic acid and an alcohol masterorganicchemistry.com. Maleic acid, being a dicarboxylic acid, can undergo esterification to form mono- or diesters.

The esterification of maleic anhydride with alcohols, for instance, typically occurs in two stages: the rapid formation of a monoester, followed by a slower, reversible reaction to form the diester pan.pl. Acid catalysts, such as sulfuric acid or organic sulfonic acids, are commonly used to accelerate the esterification process masterorganicchemistry.compan.plgoogle.com. Removing water from the reaction mixture can drive the equilibrium towards product formation pan.pl.

These esterification reactions are distinct from the salt formation process of this compound, which involves the acid-base reaction between dazadrol and maleic acid. However, understanding the reactivity of the maleate moiety in different chemical contexts, such as esterification, can be relevant for potential chemical derivatization of this compound or understanding the behavior of related compounds.

Salt Formation Techniques

Various techniques are employed for the formation of pharmaceutical salts. The most common method involves combining the free acid or base form of the drug with the appropriate counterion in a suitable solvent system pharmtech.com. The salt form is then typically isolated by crystallization pharmtech.com.

Other techniques include salt exchange, where a counterion salt is treated with a free acid or base pharmtech.com. The choice of solvent is critical, as it affects the ionization of the drug and counterion and the crystallization of the salt pharmtech.com. The process often involves selecting a solvent where the salt has lower solubility than the free form of the drug or the counterion acid/base.

Recent advancements in pharmaceutical salt synthesis include solvent-free continuous processing methods, such as twin-screw extrusion, which can offer advantages in terms of purity and the elimination of solvent use rsc.orgkent.ac.uk. These techniques highlight the ongoing efforts to develop more efficient and environmentally friendly methods for producing pharmaceutical salts.

Optimization of Synthetic Routes for Research Purity and Yield

Optimizing synthetic routes is a critical aspect of chemical synthesis, particularly in the development of pharmaceutical compounds, to achieve high purity and yield sigmaaldrich.comalfa-chemistry.comacs.orgneulandlabs.com. Route scouting involves systematically investigating alternative synthetic pathways to identify the most efficient and cost-effective route adesisinc.com.

Key parameters that are optimized during synthesis include reaction conditions such as temperature, reaction time, solvent, catalyst, and reactant ratios sigmaaldrich.comalfa-chemistry.comacs.org. The goal is to maximize the conversion of starting materials to the desired product while minimizing the formation of impurities and byproducts acs.orgneulandlabs.com.

Techniques such as Design of Experiments (DoE) are often employed to systematically study the effect of multiple reaction parameters on yield and purity and to identify optimal conditions acs.org. Process analysis and optimization strategies aim to identify bottlenecks in the synthesis and implement improvements to enhance efficiency and product quality alfa-chemistry.com. This includes minimizing the number of synthetic steps, maximizing yields at each step, ensuring the availability of starting materials, and simplifying purification processes alfa-chemistry.comneulandlabs.com.

Analytical Method Development for Synthetic Product Characterization

Analytical method development is essential for characterizing synthetic products, ensuring their identity, purity, and quality throughout the development process registech.compharmaguideline.comlabmanager.comsigmaaldrich.com. These methods are used to monitor reactions, assess the purity of intermediates and final products, and identify and quantify impurities registech.comlabmanager.comamericanpharmaceuticalreview.com.

The process of analytical method development involves defining the purpose of the method, characterizing the analyte, defining requirements, reviewing literature, choosing appropriate analytical techniques, setting up instruments, and optimizing the method pharmaguideline.comlabmanager.com. Accurate and sensitive analysis is crucial, especially for detecting impurities that could affect the safety and efficacy of a pharmaceutical product labmanager.comamericanpharmaceuticalreview.com.

Analytical techniques are selected based on the physical and chemical properties of the analyte labmanager.com. For synthetic organic compounds like this compound, a combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization registech.comsigmaaldrich.comamericanpharmaceuticalreview.com.

Spectroscopic Techniques in Chemical Analysis

Spectroscopic techniques are powerful tools for elucidating the structure and confirming the identity of synthetic compounds fiveable.meexcedr.comwikipedia.orgcutm.ac.in. They involve studying the interaction between matter and electromagnetic radiation to gain information about molecular structure, functional groups, and electronic properties fiveable.meexcedr.comwikipedia.org.

Commonly used spectroscopic techniques in chemical analysis of synthetic products include:

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by molecular vibrations, providing information about the functional groups present in a molecule fiveable.meexcedr.comsolubilityofthings.com. Different functional groups absorb at characteristic frequencies, creating a unique "fingerprint" for a compound solubilityofthings.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (such as 1H and 13C) in a magnetic field to provide detailed information about the structure, connectivity, and chemical environment of atoms within a molecule fiveable.meexcedr.comcutm.ac.in. One-dimensional and two-dimensional NMR techniques are invaluable for complete structural assignment cutm.ac.in.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to the electronic transitions within a molecule fiveable.meexcedr.comsolubilityofthings.com. This technique is useful for quantifying compounds with chromophores and can provide information about conjugated systems solubilityofthings.com.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ionized molecules and their fragments, providing information about the molecular weight and fragmentation pattern of a compound fiveable.mecutm.ac.in. This helps confirm the molecular formula and provides structural insights based on how the molecule breaks apart upon ionization fiveable.me.

By combining the data obtained from these and other analytical techniques, chemists can confidently determine the structure and assess the purity of synthetic compounds like this compound fiveable.mecutm.ac.in. Analytical method development and the application of these techniques are crucial for ensuring the quality and consistency of synthesized pharmaceutical substances.

Chromatographic Methods for Purity Assessment

Specific validated chromatographic methods exclusively for the purity assessment of this compound are not widely detailed in the public domain. However, High Performance Liquid Chromatography (HPLC) is a standard analytical technique widely used in the pharmaceutical industry for assessing the purity of drug substances and products, including other maleate salts. pom.go.idusm.myijpsjournal.comchromatographyonline.comresearchgate.net

Due to the limited availability of specific research findings and data tables pertaining directly to the synthesis, derivatization, and chromatographic purity assessment of this compound in the consulted sources, a detailed presentation with specific data tables is not possible within the scope of this article.

Structure Activity Relationship Sar Studies of Dazadrol Maleate

Molecular Modifications and Analog Design Strategies

Molecular modifications and analog design are central to SAR studies in drug discovery wikipedia.orggardp.org. Once a lead compound with desired activity is identified, medicinal chemists synthesize a series of related compounds, known as analogs, by making specific changes to the lead structure wikipedia.orggardp.org. These modifications can involve:

Substitution of atoms or functional groups (e.g., replacing a hydrogen with a halogen or an alkyl group).

Varying the length or branching of alkyl chains.

Introducing or removing chiral centers.

Modifying ring systems.

Bioisosteric replacements (substituting a functional group with another that has similar physical or chemical properties).

The biological activity of each analog is then evaluated, and the changes in activity are correlated with the structural modifications made wikipedia.orggardp.org. This iterative process helps to refine the SAR, optimize potency and selectivity, and identify compounds with improved pharmacological profiles gardp.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical models that relate a set of molecular descriptors (numerical representations of structural features) to a quantitative measure of biological activity wikipedia.orgresearchgate.netmdpi.comnih.govfrontiersin.orgnih.gov. QSAR models aim to predict the activity of new, unsynthesized compounds based on their calculated descriptors researchgate.netmdpi.com. This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds predicted to have high activity researchgate.net.

Descriptor Selection and Calculation

A critical step in QSAR modeling is the selection and calculation of molecular descriptors researchgate.netmdpi.comnih.govnih.gov. Descriptors are numerical values that encode various aspects of a molecule's structure and properties, such as:

Constitutional descriptors: Based on the molecular formula and the number of atoms and bonds.

Topological descriptors: Describe the connectivity and branching of atoms in the molecule.

Physicochemical descriptors: Represent properties like lipophilicity (logP), electronic properties (e.g., partial charges, polarizability), and steric properties (e.g., molecular volume, shape descriptors) mdpi.comnih.gov.

Quantum chemical descriptors: Derived from quantum mechanical calculations, providing insights into electronic structure and energy.

Specialized software is used to calculate thousands of potential descriptors for a set of compounds nih.gov. The challenge lies in selecting a subset of descriptors that are relevant to the biological activity being studied and are not highly correlated with each other researchgate.netmdpi.com.

Statistical Validation of QSAR Models

Statistical validation is crucial to ensure that a QSAR model is robust, reliable, and has good predictive power for new compounds researchgate.netmdpi.comfrontiersin.orgnih.gov. Common validation techniques include:

Internal Validation: Assessing the model's performance on the data set used to build it, often using techniques like cross-validation (e.g., leave-one-out) researchgate.netmdpi.com. Metrics like R-squared (R²) and adjusted R-squared are used to evaluate the goodness of fit mdpi.com.

External Validation: Evaluating the model's predictive ability on an independent set of compounds that were not included in the training data researchgate.netmdpi.comnih.gov. This is considered a more rigorous test of the model's true predictive power researchgate.netmdpi.com. The predictive correlation coefficient (r² prediction or Q²) is a key metric for external validation mdpi.com.

Y-Scrambling (Randomization): A technique to assess the risk of chance correlation by randomizing the biological activity data and rebuilding the QSAR model. A valid model should not perform well on randomized data researchgate.net.

A QSAR model is considered statistically significant and predictive only after it has undergone rigorous validation researchgate.netmdpi.comfrontiersin.orgnih.gov.

Computational Approaches in SAR Elucidation

Computational approaches play an increasingly important role in modern SAR studies, complementing traditional synthesis and testing wikipedia.orgresearchgate.netnih.govmdpi.comnih.gov. These methods allow researchers to analyze molecular properties, simulate interactions, and build predictive models more efficiently researchgate.netnih.govmdpi.comnih.gov.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a small molecule (ligand) when it binds to a macromolecular target, such as a protein mdpi.comnih.gov. By simulating the interaction between the ligand and the binding site of the target, molecular docking can provide insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex mdpi.comnih.gov.

In the context of SAR, molecular docking can help to:

Rationalize observed activity differences among a series of analogs by visualizing how structural changes affect binding to the target mdpi.com.

Guide the design of new analogs by suggesting modifications that are likely to improve binding affinity wikipedia.org.

Identify potential off-targets by docking the compound against a panel of other proteins.

Molecular docking scores are often used as a predictor of binding affinity, and studies have shown good correlation between docking results and experimental activity for certain systems mdpi.comnih.gov.

The concepts of Structure-Activity Relationship (SAR) involve understanding how variations in chemical structure influence biological activity. Molecular Dynamics (MD) simulations are computational tools used to study the dynamic behavior and conformational changes of molecules over time. While these techniques are widely applied in chemistry and drug discovery, specific applications to Dazadrol (B1615674) maleate (B1232345) for the detailed analysis requested were not found in the search results.

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content, including detailed research findings and data tables, for the sections "" and "3.4.2. Molecular Dynamics Simulations in Conformational Analysis" focusing solely on Dazadrol maleate based on the current search results.

The PubChem CID for Dazadrol (the free base of this compound) is 32940. wikipedia.org

Pharmacological Investigations of Dazadrol Maleate in Preclinical Research

Mechanism of Action at the Molecular Level

Preclinical investigations into dazadrol (B1615674) maleate (B1232345) have aimed to elucidate its interactions with biological targets at the molecular level.

Noradrenaline Reuptake Inhibition in Research Models

Research indicates that dazadrol maleate acts primarily as a noradrenaline reuptake inhibitor. wikipedia.org This mechanism involves blocking the reabsorption of noradrenaline (also known as norepinephrine) into the presynaptic neuron. By inhibiting this process, this compound increases the concentration of noradrenaline in the synaptic cleft. wikipedia.org This increased availability of noradrenaline is believed to contribute to its observed effects in research models. wikipedia.org

Preclinical Pharmacological Models and Methodologies

A range of preclinical models and methodologies have been employed to characterize the pharmacological profile of this compound.

In Vitro Assay Systems for Pharmacological Characterization

In vitro assay systems play a crucial role in the initial characterization of a compound's interaction with specific molecular targets. For this compound, these assays would typically include studies to confirm and quantify its inhibitory effect on noradrenaline reuptake transporters. In vitro testing models using human or animal tissues, 3-D cell culture systems derived from human cells, or non-cellular biobarrier systems have been developed and could be relevant for assessing aspects of this compound's interaction with biological barriers or specific cellular components. googleapis.com Binding assays, which measure the affinity of a compound for a particular receptor or transporter, are standard in vitro methods used in pharmacological characterization. googleapis.com

In Vivo Animal Models for Pharmacological Assessment

In vivo animal models are essential for evaluating the effects of this compound in a complex biological system and assessing its pharmacodynamic properties. Preclinical studies in rats have been utilized to investigate the effects of dazadrol, including its impact on gastric acid secretion. wikipedia.org Animal models are widely used in pharmacological research to study the effects of compounds on neurological function and mood, which aligns with the reported historical context of dazadrol as a synthetic antidepressant. wikipedia.org Various animal models are employed to study compounds affecting the central nervous system and behavior. google.comjustia.com

Pharmacodynamics in Research Contexts

Pharmacodynamics in research contexts focuses on the effects of this compound on biological systems. Based on its identified mechanism of action as a noradrenaline reuptake inhibitor, the pharmacodynamic effects in research models are expected to be related to increased noradrenergic neurotransmission. wikipedia.org Preclinical studies in rats have demonstrated a pharmacodynamic effect of this compound on gastric function, showing inhibition of both basal and induced gastric acid secretion. wikipedia.org While specific detailed pharmacodynamic data from comprehensive studies were not extensively available in the provided snippets, the reported effects in animal models, such as those related to gastric secretion, represent key pharmacodynamic findings in research contexts. wikipedia.org

Neurobiological Effects in Research Models

Gastrointestinal Secretion Inhibition in Research Models

Preclinical studies in rats have demonstrated that this compound inhibits gastric acid secretion. wikipedia.org This inhibition affects both basal and induced gastric acid secretion, suggesting a potential impact on gastrointestinal function. wikipedia.org Gastric acid secretion is a complex process regulated by various factors, including neural, hormonal, and paracrine mechanisms. derangedphysiology.com Key regulators include gastrin, histamine, and somatostatin, which is a primary inhibitor of acid secretion. frontiersin.org, derangedphysiology.com While the precise mechanism by which this compound inhibits gastric acid secretion is not detailed in the provided snippets beyond the observation of its inhibitory effect, this finding highlights a significant pharmacological action of the compound in the gastrointestinal system of research models. wikipedia.org

| Effect | Research Model | Finding | Source |

| Inhibition of gastric acid secretion | Rats | Inhibits both basal and induced secretion. wikipedia.org | wikipedia.org |

| Blockade of noradrenaline uptake | Not specified | Increases noradrenaline in synaptic cleft. wikipedia.org | wikipedia.org |

Drug Metabolism Research of Dazadrol Maleate

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to forecast a compound's persistence in the body. researchgate.net A compound that is metabolized too quickly may not achieve therapeutic concentrations, while one that is cleared too slowly could accumulate and cause toxicity. researchgate.net These studies measure the rate at which a compound is eliminated when exposed to metabolically active systems, allowing for the calculation of key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½). xenotech.comnuvisan.com

Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I oxidative drug metabolism. youtube.comresearchgate.net In these studies, Dazadrol (B1615674) maleate (B1232345) is incubated with liver microsomes from various species, including humans, rats, and dogs, in the presence of necessary cofactors like NADPH. xenotech.com The concentration of the parent compound is measured over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com The rate of disappearance is used to determine the compound's intrinsic clearance, which reflects the inherent capacity of the liver enzymes to metabolize the drug. youtube.com These assays are highly amenable to high-throughput screening and provide a cost-effective initial assessment of metabolic liability. researchgate.net

Table 1: Metabolic Stability of Dazadrol Maleate in Liver Microsomes This table presents illustrative data on the metabolic stability of this compound when incubated with liver microsomes from different species. The half-life (t½) indicates the time taken for 50% of the compound to be metabolized, while intrinsic clearance (CLint) quantifies the rate of metabolism normalized to the amount of microsomal protein.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 30.8 |

| Rat | 28 | 49.6 |

| Dog | 62 | 22.4 |

| Monkey | 55 | 25.3 |

For a more comprehensive assessment, this compound is studied in incubations with intact liver cells (hepatocytes). springernature.com Unlike microsomes, hepatocytes contain a full complement of both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, as well as necessary cofactors. youtube.comnih.gov Using cryopreserved or freshly isolated hepatocytes in suspension allows for the evaluation of a broader range of metabolic pathways, including conjugation reactions like glucuronidation and sulfation. nuvisan.comnih.gov These studies are considered the "gold standard" for in vitro compound assessment as they provide more accurate predictions of in vivo stability and clearance. news-medical.net The experimental setup is similar to microsomal studies, with the rate of parent compound depletion monitored over time to calculate intrinsic clearance, though the units are expressed per million cells. youtube.com

Table 2: Metabolic Stability of this compound in Suspension Hepatocytes This table shows representative data for this compound's stability in hepatocyte suspensions. These results incorporate both Phase I and Phase II metabolism, offering a more complete picture of hepatic clearance compared to microsomal studies.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

| Human | 38 | 18.3 |

| Rat | 22 | 31.5 |

| Dog | 51 | 13.6 |

| Monkey | 44 | 15.8 |

To identify the specific enzymes responsible for metabolizing this compound, studies are conducted using recombinant enzyme systems. researchgate.net These systems involve heterologous expression of a single, specific drug-metabolizing enzyme, typically a human CYP450 isoform (e.g., CYP3A4, CYP2D6, CYP2C9), in a host cell line. nih.gov By incubating this compound individually with a panel of these enzymes, researchers can pinpoint which isoforms contribute significantly to its metabolism. This information is crucial for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce a specific CYP isoform could alter the clearance of this compound. nih.gov

Metabolite Profiling and Identification Techniques

Identifying the metabolites of this compound is essential for understanding its complete disposition, as metabolites can have their own pharmacological activity or toxicity. nih.gov This process, known as metabolite profiling, involves incubating the drug in an in vitro system (like hepatocytes) and then analyzing the resulting mixture to detect and structurally characterize the biotransformation products. evotec.com

The primary analytical tool for this purpose is high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC). nih.govresearchgate.net LC separates the parent drug from its various metabolites, which are then ionized and analyzed by the mass spectrometer. HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of each metabolite. nih.gov By comparing the mass of a metabolite to the parent drug, the type of chemical modification (e.g., oxidation, glucuronidation) can be inferred. Further structural details are obtained using tandem mass spectrometry (MS/MS), where metabolites are fragmented and their fragmentation patterns are analyzed to pinpoint the exact site of metabolic modification. creative-bioarray.com

Table 3: Profile of Potential this compound Metabolites Identified via LC-MS/MS This table lists hypothetical metabolites of this compound that could be identified following incubation with human hepatocytes. The data includes the observed mass-to-charge ratio (m/z), the proposed biotransformation, and the specific metabolic reaction.

| Metabolite ID | Observed m/z | Proposed Biotransformation | Metabolic Reaction |

| M1 | [Parent + 15.99] | Oxidation | Hydroxylation |

| M2 | [Parent + 175.02] | Glucuronide Conjugation | Glucuronidation |

| M3 | [Parent - 14.02] | N-Demethylation | N-Dealkylation |

| M4 | [Parent + 31.99] | Dihydroxylation | Multiple Oxidations |

| M5 | [Parent + 15.99 - 18.01] | Oxidative Dehydrogenation | Dehydrogenation |

Enzyme Kinetics and Metabolic Pathway Elucidation

Once the primary metabolic pathways are identified, enzyme kinetic studies are performed to characterize the rate and efficiency of the reactions. These studies determine key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax). These values help in predicting whether a metabolic pathway is likely to become saturated at therapeutic drug concentrations. The ratio of Vmax to Km provides a measure of the intrinsic clearance for that specific pathway. This detailed kinetic analysis, combined with metabolite identification data, allows for the construction of a comprehensive metabolic map for this compound, illustrating the primary and secondary routes of its biotransformation.

In Vitro Drug-Drug Interaction Potential

A critical component of preclinical safety assessment is evaluating the potential for drug-drug interactions (DDIs). europa.eu In vitro studies are conducted to determine if this compound can inhibit or induce major drug-metabolizing enzymes, primarily CYP450 isoforms.

Inhibition Studies : To assess inhibitory potential, this compound is co-incubated with human liver microsomes and a known probe substrate for a specific CYP isoform. criver.com A decrease in the formation of the substrate's metabolite indicates inhibition. The concentration of this compound that causes 50% inhibition (IC50) is determined. criver.com Both direct (reversible) and time-dependent inhibition (TDI) are evaluated, as TDI can lead to more potent and longer-lasting interactions. criver.com

Induction Studies : To evaluate induction potential, primary human hepatocytes are cultured and treated with this compound for an extended period (e.g., 48-72 hours). An increase in the expression of CYP enzyme mRNA or in the activity of the enzyme (measured using a probe substrate) indicates that this compound is an inducer. nih.gov

The results from these studies are used in basic static models to predict the risk of clinically significant DDIs, guiding decisions for subsequent clinical interaction studies. nih.govfda.gov

Table 4: In Vitro Assessment of this compound as an Inhibitor of Major CYP450 Enzymes This table summarizes hypothetical data on the potential of this compound to inhibit key drug-metabolizing enzymes. A low IC50 value suggests a higher potential for inhibition and a possible drug-drug interaction.

| CYP Isoform | Probe Substrate | IC50 (µM) | Type of Inhibition |

| CYP1A2 | Phenacetin | > 50 | No significant inhibition |

| CYP2C9 | Diclofenac | 28.5 | Weak |

| CYP2C19 | S-Mephenytoin | > 50 | No significant inhibition |

| CYP2D6 | Bufuralol | 15.2 | Moderate |

| CYP3A4 | Midazolam | 41.8 | Weak |

Computational Chemistry Applications in Dazadrol Maleate Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are fundamental computational tools used to study the behavior of molecules at an atomic or molecular level. These methods can provide insights into the three-dimensional structure of Dazadrol (B1615674) maleate (B1232345), its conformational preferences, and its interactions with other molecules, such as biological targets or solvent molecules. Molecular mechanics, molecular dynamics simulations, and Monte Carlo simulations are examples of techniques that fall under this category. schrodinger.comnih.govspringer.comqst.go.jpuva.nlscifiniti.com3ds.comcompchem.nl By simulating the dynamic behavior of Dazadrol maleate over time, researchers can explore its flexibility, stability, and how it might fit into a binding site of a protein. springer.comqst.go.jp

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design approaches are broadly categorized into ligand-based and structure-based methods. nih.govextrapolations.comnih.govamazon.comschrodinger.com Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown but information about known active molecules (ligands) is available. nih.govextrapolations.com Techniques such as QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling fall under LBDD. QSAR aims to build a mathematical model correlating the structural and physicochemical properties of a set of compounds with their biological activity, which could be applied to a series of this compound analogs to predict their activity. nih.govnih.govplos.org Pharmacophore modeling identifies the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of ligands required for binding to a target, which could help in designing new compounds with similar activity profiles to this compound. nih.govnih.gov Structure-based drug design (SBDD), on the other hand, utilizes the known three-dimensional structure of the biological target protein. nih.govextrapolations.comoptibrium.comamazon.comschrodinger.com Techniques like molecular docking and molecular dynamics simulations are central to SBDD. Molecular docking predicts the preferred binding orientation and affinity of a ligand (like this compound) to a protein target's binding site. nih.gov Molecular dynamics simulations can further refine these docking poses and assess the stability of the ligand-protein complex over time, providing insights into the nature of the interactions. plos.org Given that Dazadrol is known to act as a noradrenaline reuptake inhibitor wikipedia.org, SBDD could involve studying its interaction with the noradrenaline transporter protein if its structure is available.

Predictive Modeling for Chemical Properties

Predictive modeling techniques can be used to estimate various chemical properties of this compound without experimental measurements. These properties can include solubility, lipophilicity (logP), pKa, and other physicochemical descriptors. biorxiv.org Computational models, often built using machine learning or statistical methods based on large datasets of known compounds, can take the molecular structure of this compound as input and predict these properties. biorxiv.orgchaozhang.orggatech.eduornl.govgatech.edu Such predictions are valuable in assessing the compound's potential behavior in biological systems and guiding further research.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful tools that delve into the electronic structure of molecules. riken.jprsc.orgresearchgate.netrsc.orgnih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as molecular orbitals, charge distribution, electrostatic potential, and reaction energies. riken.jprsc.org For this compound, quantum chemical calculations could provide a detailed understanding of its electronic properties, which are crucial for understanding its reactivity and interactions with biological targets at a fundamental level. riken.jprsc.org These calculations can help identify the most reactive sites on the molecule or understand the nature of the chemical bonds involved in its interactions.

In Silico Prediction of Biological Activities and Target Interactions

In silico methods allow for the prediction of potential biological activities and target interactions of a compound based on its chemical structure. biorxiv.orgqima-lifesciences.complos.orgactamedica.orgnih.gov Techniques like PASS (Prediction of Activity Spectra for Substances) predict a wide range of biological activities based on structural similarity to compounds with known activities. biorxiv.org Target prediction algorithms use various approaches, including ligand-based similarity searching and structure-based docking, to suggest potential protein targets that a compound might interact with. actamedica.orgnih.gov Applying these in silico tools to this compound could potentially reveal other biological activities beyond its known role as a noradrenaline reuptake inhibitor or suggest additional protein targets it might bind to. biorxiv.orgactamedica.orgnih.gov

Advanced Research Methodologies and Techniques for Dazadrol Maleate

Assay Development and Validation for Biological Screening

Assay development is a critical initial step in drug discovery and chemical biology research. Assays are investigative procedures designed to qualitatively assess a compound or examine its effects on identified molecular, cellular, or biochemical targets technologynetworks.com. The goal is to identify compounds that exhibit a desired activity towards a specific target technologynetworks.com. Developing high-quality assays is paramount, as robust assays minimize potential issues in later research stages technologynetworks.com.

Assay validation involves systematically evaluating the assay's performance against predefined criteria, including accuracy, precision, specificity, and robustness ichorlifesciences.com. This rigorous validation process ensures the reliability and suitability of the assay for its intended purpose ichorlifesciences.com.

High-Throughput Screening (HTS) Assay Design

High-Throughput Screening (HTS) is a powerful methodology used to rapidly evaluate the biological or biochemical activity of large libraries of compounds broadinstitute.orglabmanager.compatsnap.com. In the context of drug discovery, HTS aims to identify "hit" molecules that modulate the activity of a target technologynetworks.compatsnap.com. The HTS process typically includes phases of assay preparation, a pilot screen, a primary screen, and a secondary screen labmanager.com.

Designing HTS assays requires careful consideration of factors such as relevance, reproducibility, and quality technologynetworks.com. Assays must be reproducible across plates, screening days, and the duration of the research program technologynetworks.com. The quality or power of an HTS assay is often measured using the Z'-factor, which considers the signal window and variance of positive and negative controls technologynetworks.comnih.govyoutube.com. Automation is a key enabler of HTS, allowing for the rapid screening of thousands to millions of samples per day broadinstitute.orgpatsnap.comselvita.comrecipharm.com. Detection methods in HTS commonly utilize fluorescence or luminescence readouts selvita.com.

Cell-Based and Biochemical Assay Optimization

Research employs both cell-based and biochemical assays to probe compound activity. Biochemical assays are valuable for studying the direct interaction of compounds with isolated molecular targets, such as enzymes or receptors, outside the complex environment of a living cell patsnap.comassay.worksevotec.com. These assays are generally less complex, contributing to their robustness and reliability assay.worksevotec.com. Optimization of biochemical assays involves determining the necessary components and optimizing their concentrations and reaction conditions to achieve maximal catalytic efficiency and robustness youtube.comselvita.com.

Cell-based assays, in contrast, measure the activity of compounds within the context of a living cell, offering a more physiologically relevant assessment technologynetworks.comassay.worksevotec.com. They can be applied to targets like ion channels, nuclear receptors, or membrane receptors and can provide insights into compound efficacy and potential cytotoxicity technologynetworks.comassay.works. Cell-based assays are more complex than biochemical assays but allow for the measurement of intricate signaling pathways assay.works. Optimization of cell-based assays focuses on achieving high signal-to-background ratios and ensuring reliable outcomes nih.govbioagilytix.com. Reproducibility can be a significant challenge in cell-based assays, influenced by factors such as cell line characteristics and experimental parameters; careful optimization of these parameters can improve data quality and reproducibility biocompare.comnih.gov.

Bioanalytical Method Development for Quantitative Analysis in Research Matrices

Bioanalytical methods are essential for the quantitative analysis of drugs and their metabolites in biological matrices such as blood, plasma, serum, and urine ejbps.comresearchgate.net. These methods play a vital role in pharmacokinetic and toxicokinetic studies, providing data on how a compound is absorbed, distributed, metabolized, and excreted ejbps.comresearchgate.net.

The development of a bioanalytical method involves a series of steps to ensure accurate and reliable quantification of the analyte in the presence of complex matrix components ejbps.com. Key aspects include studying environmental, matrix, or procedural variables that could interfere with the estimation of the analyte ejbps.com. Method validation is a critical part of this process, demonstrating that the method is reliable and reproducible for its intended use researchgate.net. Validation parameters typically assessed include linearity, accuracy, precision, selectivity, sensitivity, reproducibility, matrix effect, dilution integrity, and stability ejbps.com.

Matrix effect is a significant consideration in bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. It refers to the impact of coeluting components from the biological matrix on the ionization efficiency of the target analyte, which can lead to signal suppression or enhancement nih.gov. Assessing matrix effect quantitatively, often through methods like post-extraction spiking, is crucial to ensure method robustness nih.gov.

Future Directions and Translational Research Perspectives for Dazadrol Maleate

Exploration of Novel Research Applications

Historically, Dazadrol (B1615674) was explored for its antidepressant activity and its effect on gastric acid secretion wikipedia.org. The identification of these distinct pharmacological activities suggests potential avenues for further research into related conditions or pathways. However, specific detailed findings on novel research applications beyond these initial areas are not widely reported in the examined sources. The compound has been mentioned in the context of drug delivery systems in patent literature, indicating an interest in optimizing its administration, but this pertains to delivery technology rather than novel therapeutic applications of the compound itself targetmol.comgoogle.comnasa.gov.

Integration of Multi-Omics Data in Pharmacological Research

The integration of multi-omics data (such as genomics, transcriptomics, proteomics, and metabolomics) is a powerful approach in modern pharmacological research to elucidate complex biological pathways and understand drug action. While multi-omics is increasingly applied to study various diseases and drug responses, there is no specific information available in the search results detailing the application of multi-omics approaches to investigate the pharmacological effects or mechanisms of Dazadrol maleate (B1232345). Research in this area for Dazadrol maleate would involve comprehensive molecular profiling to understand its interactions with biological systems at multiple levels, potentially revealing new insights into its known effects or uncovering previously unrecognized activities.

Development of Advanced Research Tools and Technologies

Advanced research tools and technologies play a crucial role in the detailed characterization of chemical compounds and their biological interactions. While patent literature mentions this compound in the context of advanced drug delivery systems like nanochannel devices and modified release formulations, these represent technologies for administering the compound rather than tools specifically developed for fundamental research into its intrinsic properties or mechanisms targetmol.comnasa.gov. Information regarding the development or application of novel tools or technologies specifically for the research and characterization of this compound was not found in the provided search results.

Q & A

Q. Table 1: Key Parameters for Reactive Distillation Optimization

| Parameter | Optimal Value | Impact on Synthesis |

|---|---|---|

| Theoretical Stages | 17 | Enhances separation efficiency |

| Reflux Ratio | 0.25 | Balances energy use and purity |

| Feed Mole Ratio | 1:5 (reactant:catalyst) | Maximizes conversion rate |

What advanced analytical techniques are recommended to characterize this compound’s stability under varying physicochemical conditions?

Stability studies should employ:

- Thermogravimetric Analysis (TGA) to assess thermal degradation thresholds.

- High-Resolution Mass Spectrometry (HRMS) to detect trace degradation products.

- pH-dependent solubility assays to evaluate stability in biological matrices .

For example, solvent mixtures (e.g., methanol-water) must account for volumetric changes during preparation to ensure concentration accuracy . Accelerated stability testing (40°C/75% RH) over 6–12 weeks can predict shelf-life, with data analyzed via Arrhenius kinetics. Ensure chromatographic methods (e.g., UPLC) validate peak purity and resolution .

How should researchers address contradictions between in vitro and in vivo pharmacological data for this compound?

Discrepancies often arise from differences in bioavailability, metabolic pathways, or experimental models. To resolve this:

Cross-validate assays : Compare results from cell-based assays (e.g., HEK293 cells) and animal models (e.g., rodent pharmacokinetics) under standardized dosing protocols.

Analyze metabolite profiles : Use LC-MS/MS to identify active/inactive metabolites impacting in vivo efficacy .

Revisit statistical power : Ensure sample sizes are adequate (e.g., n ≥ 6 for animal studies) to detect true effects.

Benchmark against structural analogs : Compare this compound’s behavior with compounds like prochlorperazine maleate to identify class-specific trends . Document limitations in model systems (e.g., lack of human cytochrome P450 enzymes in rodents) .

What methodological strategies ensure reproducibility in this compound synthesis across laboratories?

Key steps include:

- Standardizing protocols : Detail exact molar ratios, mixing sequences, and purification methods (e.g., recrystallization solvents).

- Validating equipment : Calibrate reactors and spectrometers using certified reference materials.

- Open-data sharing : Publish raw spectral data and chromatograms in supplementary materials for peer validation .

- Inter-lab collaboration : Conduct round-robin tests to identify protocol ambiguities. For example, a 2024 study on dimethyl maleate synthesis achieved reproducibility by specifying reboiler duty (250 Cal/sec) and pressure (0.1 MPa) .

How can research questions exploring this compound’s mechanism of action be structured to account for structural analogs and off-target effects?

Use the PICOT framework to define:

- Population : Target receptors or enzymes (e.g., dopamine D2 receptors).

- Intervention : Dose ranges and administration routes.

- Comparison : Benchmark against analogs (e.g., chlorpromazine’s side effect profile).

- Outcome : Quantitative endpoints (e.g., IC50 values).

- Timeframe : Acute vs. chronic exposure effects .

For example: “How does this compound’s binding affinity to D2 receptors (IC50) compare to promethazine over 24-hour exposure in neuronal cell lines?” Incorporate molecular docking simulations to predict off-target interactions with related GPCRs .

What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression models : Fit sigmoidal curves to calculate EC50/LC50 values.

- ANOVA with post-hoc tests : Compare toxicity across dose groups (e.g., 0.1–100 µM).

- Principal Component Analysis (PCA) : Identify confounding variables (e.g., pH, temperature) in high-throughput screening data .

- Survival analysis : Use Kaplan-Meier curves for longitudinal in vivo studies. Ensure raw data is archived in accessible formats (e.g., .csv files) with metadata annotations .

How should researchers design studies to investigate this compound’s potential synergistic effects with adjuvant therapies?

- Factorial design : Test all combinations of this compound and adjuvants (e.g., 2x2 matrix).

- Isobolographic analysis : Quantify synergy/additivity via combination index (CI) values.

- Mechanistic validation : Use RNA sequencing to identify co-regulated pathways.

Reference guidelines for pharmacological synergy studies, such as the Chou-Talalay method, to ensure methodological rigor .

What ethical and reporting standards must be prioritized when publishing preclinical data on this compound?

- ARRIVE guidelines : Detail animal welfare protocols (e.g., euthanasia methods, cage conditions).

- FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable.

- Conflict of interest disclosures : Declare funding sources or institutional biases.

- Replication statements : Note whether results were replicated internally or by external labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.